2-(3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl)isoindoline-1,3-dione
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Overview
Description
2-(3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl)isoindoline-1,3-dione is a heterocyclic compound that features a triazolopyrimidine moiety linked to an isoindoline-dione structure
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[1,5-a]pyridine derivatives, have been found to act as inhibitors of cdk2 , JAK1, and JAK2 . These proteins play crucial roles in cell cycle regulation and signal transduction pathways, respectively .
Mode of Action
Similar compounds have been shown to inhibit their targets by binding to them and preventing their normal function . For instance, CDK2 inhibitors prevent the progression of the cell cycle, thereby inhibiting cell proliferation .
Biochemical Pathways
Given its potential targets, it can be inferred that it may affect the cell cycle and jak-stat signaling pathway . The inhibition of these pathways can lead to the suppression of cell proliferation and modulation of immune responses .
Result of Action
Similar compounds have been shown to inhibit cell proliferation and induce apoptosis in cancer cells . This suggests that 2-(3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl)isoindoline-1,3-dione may have similar effects.
Biochemical Analysis
Biochemical Properties
It is known that 1,2,4-triazolo[1,5-a]pyrimidines, the class of compounds to which it belongs, interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific structure of the compound and the biological context in which it is present.
Cellular Effects
Preliminary studies suggest that it may have cytotoxic activities against certain types of cells . It is also suggested that it may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that 1,2,4-triazolo[1,5-a]pyrimidines can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl)isoindoline-1,3-dione typically involves the formation of the triazolopyrimidine ring followed by its attachment to the isoindoline-dione core. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation, which facilitates the formation of the triazolopyrimidine ring . The resulting intermediate is then reacted with an appropriate isoindoline-dione derivative under suitable conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
2-(3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl)isoindoline-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures and pH levels to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups, enhancing the compound’s versatility in drug design.
Scientific Research Applications
2-(3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl)isoindoline-1,3-dione has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules with potential biological activity.
Biology: The compound can be used in studies to understand its interaction with biological targets, such as enzymes or receptors.
Medicine: It has potential as a lead compound in drug discovery, particularly for developing inhibitors of specific enzymes or signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with a similar structure, known for its use as a scaffold in drug design.
1,2,4-Triazolo[1,5-a]pyridines: These compounds share the triazolopyrimidine core and have been studied for their biological activities, including enzyme inhibition and receptor modulation.
Uniqueness
2-(3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl)isoindoline-1,3-dione is unique due to its combination of the triazolopyrimidine and isoindoline-dione moieties, which confer distinct chemical and biological properties. This dual functionality enhances its potential as a versatile scaffold in medicinal chemistry, offering opportunities for the development of novel therapeutic agents.
Properties
IUPAC Name |
2-[3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl]isoindole-1,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N5O2/c22-14-12-5-1-2-6-13(12)15(23)20(14)7-3-4-11-8-17-16-18-10-19-21(16)9-11/h1-2,5-6,8-10H,3-4,7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVWOBMAQTLODJO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCC3=CN4C(=NC=N4)N=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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